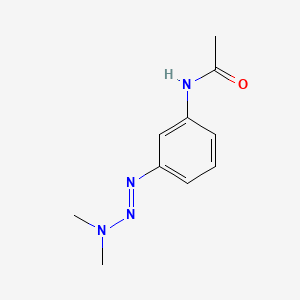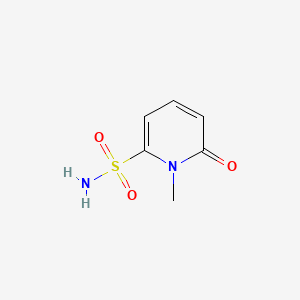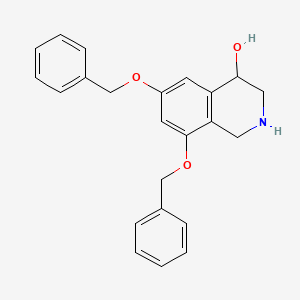
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is an organic compound with the molecular formula C7H13ClO2 It is a derivative of butanone, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- typically involves the reaction of 2-methyl-1-butene and 2-methyl-2-butene with hydrogen chloride to form chloropentane. This intermediate is then reacted with formaldehyde in an acidic solution to produce pinacolone. Finally, chlorination of pinacolone in the presence of a solvent yields 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacturing of various industrial products, including solvents and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The chlorine and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3,3-dimethyl-2-butanone: A similar compound with a different substitution pattern.
3-Chloro-2-butanone: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1-chloro-1-methoxy-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)5(9)6(8)10-4/h6H,1-4H3 |
Clé InChI |
QPSSXNMTTBJFHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)


